molecular formula C21H22N2O3 B5581392 (6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one

(6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one

Cat. No.: B5581392
M. Wt: 350.4 g/mol
InChI Key: RTEYNSPYDSLPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one is a potent and selective chemical probe targeting Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This kinase is a key regulator of cell proliferation, differentiation, and neuronal development, making it a high-value target in several research fields. As a selective DYRK1A inhibitor, this compound is a critical tool for investigating the pathogenesis of Down syndrome, where DYRK1A gene dosage is implicated in cognitive deficits, and for exploring its role in neurodegenerative pathways associated with Alzheimer's disease Source . Furthermore, its application extends to cancer research, as DYRK1A influences transcription and cell cycle progression in various malignancies. The compound functions by acting as an ATP-competitive inhibitor, effectively blocking the kinase activity of DYRK1A and modulating its downstream signaling cascades Source . Supplied as a high-purity solid, it is designed for in vitro biochemical and cellular assays to elucidate complex biological mechanisms. This product is intended for research purposes by qualified laboratory personnel only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13(2)12-26-15-9-10-16(18(24)11-15)21-20(14(3)22-23-21)17-7-5-6-8-19(17)25-4/h5-11,24H,1,12H2,2-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEYNSPYDSLPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=C)C)O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions One common approach starts with the preparation of the 2-methoxyphenyl hydrazine derivative, which is then reacted with an appropriate diketone to form the dihydropyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to obtain the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

The compound (6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The cyclohexadienone core can be reduced to cyclohexanol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

Major products formed from these reactions include quinones, cyclohexanol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. Researchers may explore its efficacy as a drug candidate for treating various diseases, including cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s 2-methylprop-2-enoxy group distinguishes it from analogs with benzyloxy (), nitro (), or chlorophenyl () groups. This substituent likely increases lipophilicity (logP) compared to polar groups like nitro or hydroxyl.

Physicochemical Properties

Data from analogous compounds suggest trends in solubility, stability, and spectroscopic behavior:

Melting Points and Stability

  • The pyrazol-3-one derivative () exhibits a high melting point (170°C), attributed to strong intermolecular hydrogen bonding from the acetyl and nitro groups.
  • Schiff base analogs () with intramolecular N–H⋯O hydrogen bonds (S(6) motif) show enhanced thermal stability . The target compound’s 2-methylprop-2-enoxy group may reduce crystallinity compared to these analogs.

Spectroscopic Signatures

  • IR spectra of similar compounds reveal characteristic carbonyl (C=O) stretches near 1700 cm⁻¹ (), consistent with the cyclohexadienone core. The target compound’s dihydropyrazole ring may show C=N stretches ~1500–1600 cm⁻¹.

Q & A

Basic Question: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazolylidene core, followed by coupling with substituted cyclohexadienone and functionalization with methoxyphenyl and methylprop-2-enoxy groups. Key steps include:

  • Condensation reactions for pyrazolylidene formation under acidic or basic conditions (e.g., using acetic acid or KOH as catalysts) .
  • Cross-coupling (e.g., Suzuki-Miyaura) for attaching the 2-methoxyphenyl group, requiring palladium catalysts and inert atmospheres .
  • Etherification for the 2-methylprop-2-enoxy group, optimized via nucleophilic substitution with allyl bromides in aprotic solvents like DMF .
    Optimization Tips:
  • Monitor reaction progress using TLC or HPLC to isolate intermediates.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Advanced Question: How can computational modeling predict the compound’s conformational stability and intermolecular interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate ground-state geometries and electron density distributions to identify stable conformers (e.g., E/Z isomerism in the pyrazolylidene moiety) .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO or water) to assess solubility and aggregation tendencies .
  • Docking Studies: Map binding affinities to biological targets (e.g., kinases or receptors) using AutoDock Vina or Schrödinger Suite, focusing on hydrogen bonding with the methoxyphenyl group and hydrophobic interactions with the methylprop-2-enoxy chain .

Basic Question: What spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR: Assign peaks for methoxy (-OCH₃, δ ~3.8 ppm), allyloxy protons (δ 4.5–5.5 ppm), and pyrazolylidene protons (δ 6.5–7.5 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the cyclohexadienone ring .
  • X-ray Crystallography:
    • Use SHELX for refinement; resolve intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between substituents (e.g., methoxyphenyl vs. cyclohexadienone planes) .

Advanced Question: How can researchers reconcile discrepancies in reported biological activity data across similar compounds?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects using analogs (e.g., replacing methoxyphenyl with chlorophenyl) to identify pharmacophores .
  • Dose-Response Studies: Test across multiple cell lines (e.g., cancer vs. normal) to isolate target-specific effects.
  • Data Normalization: Account for variations in assay conditions (e.g., pH, serum concentration) using reference standards like doxorubicin for cytotoxicity .

Basic Question: What are the key challenges in achieving regioselectivity during synthesis?

Methodological Answer:

  • Steric Hindrance: Bulky substituents (e.g., 2-methylprop-2-enoxy) may block nucleophilic attack; use directing groups (e.g., -NO₂) to guide coupling .
  • Thermodynamic Control: Optimize temperature (e.g., reflux vs. room temperature) to favor the (6E) isomer over (6Z) .
  • Catalyst Selection: Palladium ligands (e.g., XPhos) enhance selectivity in cross-coupling steps .

Advanced Question: How can researchers validate the compound’s drug-likeness and pharmacokinetic properties?

Methodological Answer:

  • SwissADME Prediction: Input SMILES to calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability .
  • In Vitro Assays:
    • Caco-2 Permeability: Assess intestinal absorption.
    • Microsomal Stability: Test hepatic metabolism using rat liver microsomes .
  • In Vivo PK: Measure half-life and clearance rates in rodent models via LC-MS/MS .

Basic Question: What functional groups contribute most to its chemical reactivity?

Methodological Answer:

  • Pyrazolylidene Core: Electrophilic at the imine nitrogen; participates in cycloaddition or alkylation .
  • Cyclohexadienone: Quinone-like redox activity; undergoes Michael addition or Diels-Alder reactions .
  • Allyloxy Group: Susceptible to oxidation (e.g., epoxidation) or radical-mediated cleavage .

Advanced Question: How can hydrogen-bonding networks inferred from crystallography guide formulation strategies?

Methodological Answer:

  • Crystal Packing Analysis: Identify O–H⋯O or N–H⋯O bonds that stabilize the solid state; these motifs can inform co-crystal design for enhanced solubility .
  • Excipient Compatibility: Screen with polymers (e.g., PVP, PEG) that mimic hydrogen-bonding partners observed in the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.